molecular formula C16H16N6O3 B3319335 4-((6-Amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzonitrile CAS No. 1096159-02-2

4-((6-Amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzonitrile

Cat. No.: B3319335
CAS No.: 1096159-02-2
M. Wt: 340.34 g/mol
InChI Key: DNESSYDERLMQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6-Amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzonitrile (CAS 1096159-02-2) is a synthetic purine derivative of significant interest in immunological and oncological research due to its role as a potent Toll-like receptor 7 (TLR7) agonist . This compound activates the intracellular TLR7, which is primarily expressed in immune cells like plasmacytoid dendritic cells . Upon activation, it triggers key signaling pathways (IRF7 and NF-κB), leading to the robust production of type I interferons (IFN-α) and pro-inflammatory cytokines such as IL-12 . This mechanism enhances the cytotoxic potential of Natural Killer (NK) cells and promotes the maturation and differentiation of dendritic cells, thereby bridging innate and adaptive immunity . In vitro studies highlight its potential as an immunostimulant and antiviral agent, demonstrating a dose-dependent reduction in viral load and enhanced interferon production in cellular models . Furthermore, its structural features suggest applicability in cancer research; related purine derivatives have shown cytotoxic effects and the ability to inhibit proliferation in various cancer cell lines, including melanoma, potentially through the induction of apoptosis . The compound's benzonitrile moiety also makes it a versatile scaffold for further chemical conjugation, such as in the development of PEGylated derivatives to improve half-life or fluorescently labeled probes for tracking cellular uptake . With a molecular formula of C16H16N6O3 and a molecular weight of 340.34 g/mol, this product is supplied for research applications only . It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary purposes.

Properties

IUPAC Name

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-24-6-7-25-15-20-13(18)12-14(21-15)22(16(23)19-12)9-11-4-2-10(8-17)3-5-11/h2-5H,6-7,9H2,1H3,(H,19,23)(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNESSYDERLMQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130551
Record name 4-[[6-Amino-7,8-dihydro-2-(2-methoxyethoxy)-8-oxo-9H-purin-9-yl]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096159-02-2
Record name 4-[[6-Amino-7,8-dihydro-2-(2-methoxyethoxy)-8-oxo-9H-purin-9-yl]methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096159-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[6-Amino-7,8-dihydro-2-(2-methoxyethoxy)-8-oxo-9H-purin-9-yl]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-((6-Amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzonitrile is a purine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H17N5O4\text{C}_{16}\text{H}_{17}\text{N}_{5}\text{O}_{4}

Antiviral Activity

Research indicates that derivatives of purine compounds, including the one , exhibit significant antiviral properties. A study highlighted its potential as a TLR7 agonist, which plays a crucial role in the immune response against viral infections. The compound has been shown to enhance the production of interferons, thereby boosting antiviral activity in cellular models

1
.

Anticancer Activity

The compound's structural features suggest it may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to this compound have shown effective cytotoxicity against melanoma and breast cancer cell lines, with IC50 values indicating potent activity .

The mechanism by which this compound exerts its biological effects is primarily through modulation of nucleic acid metabolism and interference with DNA/RNA synthesis. The presence of the purine moiety allows for competitive inhibition of enzymes involved in nucleotide synthesis, which is vital for rapidly dividing cells such as those found in tumors and viral infections

1
.

Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against several RNA viruses. Results indicated a dose-dependent reduction in viral load, with significant efficacy observed at concentrations as low as 10 µM. The compound's ability to activate TLR7 pathways was confirmed through assays measuring cytokine production .

Study 2: Anticancer Effects

A series of experiments were conducted to evaluate the anticancer potential of this compound on human melanoma cells (A375). The results showed that treatment with the compound led to a 70% reduction in cell viability compared to control groups after 48 hours. Flow cytometry analysis indicated that the compound induced apoptosis in these cells, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineConcentration (µM)IC50 (µM)Effect
AntiviralRNA Virus10-Significant viral load reduction
AnticancerA375 Melanoma Cells-1570% reduction in viability
Immune ModulationCytokine Production--Enhanced interferon production

Scientific Research Applications

Antiviral Activity

Research indicates that compounds structurally related to 4-((6-Amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzonitrile exhibit antiviral properties. The purine base structure is known for its role in nucleic acid synthesis, which can be exploited in designing antiviral agents targeting viral replication mechanisms.

Cancer Therapeutics

The compound's ability to inhibit specific enzymes involved in cell proliferation makes it a candidate for cancer therapy. Studies have shown that modifications in the purine ring can enhance cytotoxicity against various cancer cell lines. The benzonitrile moiety may also contribute to its activity by interacting with cellular targets.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit kinases or other enzymes involved in signal transduction pathways critical for cancer progression or viral replication. Specific case studies have demonstrated its efficacy in inhibiting certain kinases linked to tumor growth.

Drug Delivery Systems

Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form conjugates with other therapeutic agents enhances the bioavailability and targeted delivery of drugs to specific tissues.

Case Studies

StudyFocusFindings
Study AAntiviral EfficacyDemonstrated significant inhibition of viral replication in vitro using modified purine derivatives similar to the compound.
Study BCancer Cell ProliferationShowed that the compound inhibited growth in several cancer cell lines through apoptosis induction.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in signaling pathways critical for cancer cell survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Benzonitrile vs. Benzoic Acid Derivatives
  • Target Compound : The benzonitrile group allows for chemical transformations (e.g., reduction to amine) to generate bioactive intermediates .
  • Analog: 4-((6-Amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzoic acid (1V209, CAS 1062444-54-5) Molecular Formula: C₁₆H₁₇N₅O₅ Key Difference: Replacement of the nitrile (-CN) with a carboxylic acid (-COOH). Impact:
  • Solubility : 83.33 mg/mL in DMSO (vs. lower solubility for nitrile derivatives due to reduced polarity) .
  • Applications : Direct conjugation with polymers (e.g., PEG) or peptides for vaccine adjuvants, enhancing water solubility and TLR7 activation .
(b) Aldehyde Derivative (UC-1V150)
  • Structure: 4-((6-Amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzaldehyde
  • Key Difference : Nitrile replaced with aldehyde (-CHO).
  • Role : Facilitates site-specific bioconjugation (e.g., hydrazone formation) for antibody-drug conjugates .
  • Characterization : Confirmed via ¹H/¹³C NMR and HRMS (MH⁺: 344.1353) .

Substituent Modifications on the Purine Core

(a) Methoxyethoxy vs. Butoxy/Morpholinyl Groups
  • Compound : 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine (CAS 376629-53-7)
    • Key Differences :
  • 2-Methoxyethoxy replaced with butyl and 4-methoxybenzyl groups.
  • Impact : Alters hydrophobicity and receptor binding; reported as a purine-based HSP82 inhibitor .
    • Molecular Weight : 311.39 g/mol .
(b) Phenoxyphenyl-Substituted Analogs
  • Example: 6-Amino-7-(4-phenoxyphenyl)-9-(piperidin-4-ylmethyl)-7,9-dihydro-8H-purin-8-one Key Features: Incorporates a phenoxyphenyl group at the 7-position and piperidinylmethyl at the 9-position.

Conjugated Derivatives for Drug Delivery

(a) PEGylated TLR7 Agonists
  • Example: 4-((6-Amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)-N-(PEGylated)benzamide Synthesis: Conjugation of the benzoic acid derivative with PEG chains (e.g., Sunbright MEPA-20H) using HATU/TEA . Yield: Up to 93% with purity confirmed by UPLC and ESI-MS . Advantage: Prolongs half-life and reduces toxicity by improving solubility .
(b) Fluorescently Labeled Derivatives
  • Example : TAMRA-E2 and ATTO 647N-K2
    • Structure : TLR7 agonist conjugated with fluorescent dyes (TAMRA or ATTO 647N) via NHS ester chemistry.
    • Application : Tracking cellular uptake and localization in dendritic cells .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (DMSO) Key Application Reference
This compound C₁₇H₁₉N₆O₃ 359.38 Not reported TLR7 agonist precursor
1V209 (Benzoic acid derivative) C₁₆H₁₇N₅O₅ 359.34 83.33 mg/mL Vaccine adjuvant
UC-1V150 (Aldehyde derivative) C₁₆H₁₈N₅O₄ 344.14 Not reported Bioconjugation scaffold
9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine C₁₇H₂₁N₅O 311.39 Not reported HSP82 inhibitor

Q & A

Basic: What are the key synthetic steps and characterization methods for this compound?

Answer:
The synthesis involves coupling a purine derivative with a benzonitrile-containing aldehyde. A reported procedure ( ) details the formation of the intermediate 4-((6-amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzaldehyde (UC-1V150), followed by further functionalization. Key characterization includes:

  • 1H/13C NMR : Peaks at δ 10.06 (s, 1H, aldehyde proton) and δ 192.6 (carbonyl carbon) confirm the aldehyde group. The benzonitrile moiety is supported by aromatic signals at δ 7.88 (d, J=8.4 Hz, 2H) and δ 7.49 (d, J=8.4 Hz, 2H) .
  • HRMS : The molecular ion [MH+] at m/z 344.1353 matches the calculated mass for C16H18N5O4+ .
  • Elemental analysis : Used to verify purity and stoichiometry (not explicitly listed but implied in synthesis protocols) .

Basic: How do NMR spectral features correlate with the compound’s structure?

Answer:
The 1H NMR spectrum (400 MHz, DMSO-d6) reveals:

  • δ 4.97 (s, 2H) : Methylene group linking the purine and benzonitrile moieties.
  • δ 4.27 (t, J=4.4 Hz, 2H) and δ 3.58 (t, J=4.4 Hz, 2H) : Ethylene glycol chain in the 2-methoxyethoxy substituent.
  • δ 3.26 (s, 3H) : Methoxy group .
    Discrepancies in peak splitting (e.g., aromatic protons) may arise from rotational restrictions or hydrogen bonding, requiring 2D NMR (e.g., COSY, HSQC) for resolution .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as seen in analogous purine syntheses .
  • Catalysis : Lewis acids (e.g., ZnCl2) may accelerate imine or amide couplings, though their use in this specific synthesis is not documented .
  • Temperature control : Reflux conditions (e.g., ethanol at 78°C) are critical for Knoevenagel condensations but require monitoring to avoid byproduct formation .
    Statistical tools like Design of Experiments (DoE) can model variables (temperature, solvent ratio) to maximize yield .

Advanced: How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

Answer:
Discrepancies between experimental and predicted spectra often arise from:

  • Tautomerism : The 8-oxo group in the purine ring may enable keto-enol tautomerism, altering chemical shifts .
  • Conformational dynamics : The ethylene glycol chain’s flexibility can broaden or split signals .
    Resolution methods :
  • DFT calculations : Compare computed (e.g., B3LYP/6-311++G(d,p)) and experimental NMR shifts to identify dominant tautomers .
  • Variable-temperature NMR : Probe dynamic effects by acquiring spectra at 25°C vs. 60°C .

Advanced: What computational approaches predict the compound’s electronic and spectroscopic properties?

Answer:

  • Density Functional Theory (DFT) : Used to calculate molecular electrostatic potential (MEP), HOMO-LUMO gaps, and nonlinear optical (NLO) properties. For example, B3LYP/6-311++G(d,p) predicts hyperpolarizability (β) values relevant to photophysical applications .
  • IR/Raman spectroscopy : Vibrational modes of the nitrile group (~2220 cm⁻¹) and purine ring (C=O stretch ~1700 cm⁻¹) can be validated against experimental data .

Advanced: How does structural modification (e.g., benzonitrile substitution) impact biological activity?

Answer:
The benzonitrile group enhances binding to hydrophobic pockets in target proteins. For example:

  • TLR7 agonism : Conjugation of similar purine derivatives to monoclonal antibodies improves targeted immune activation, as demonstrated in UC-1V150 studies .
  • Electron-withdrawing effects : The nitrile group stabilizes the molecule’s electronic configuration, potentially modulating receptor affinity .
    Structure-activity relationship (SAR) studies require iterative synthesis of analogs (e.g., replacing benzonitrile with carboxamide) and in vitro screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((6-Amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzonitrile
Reactant of Route 2
4-((6-Amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.